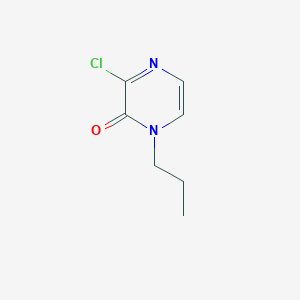![molecular formula C12H19FN2 B1531799 1-[(1-fluorocyclopentyl)methyl]-2-(propan-2-yl)-1H-imidazole CAS No. 2098151-94-9](/img/structure/B1531799.png)
1-[(1-fluorocyclopentyl)methyl]-2-(propan-2-yl)-1H-imidazole
Übersicht
Beschreibung
“1-[(1-fluorocyclopentyl)methyl]-2-(propan-2-yl)-1H-imidazole” is a chemical compound with the molecular formula C12H19FN2. It’s a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
Imidazole has a unique structure with two nitrogen atoms, one bearing a hydrogen atom and the other called pyrrole type nitrogen . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms . The specific molecular structure analysis of “1-[(1-fluorocyclopentyl)methyl]-2-(propan-2-yl)-1H-imidazole” is not available in the literature.Wissenschaftliche Forschungsanwendungen
N-Heterocyclic Carbenes in Catalysis
N-heterocyclic carbenes (NHCs), including imidazole derivatives, are recognized for their efficiency in catalyzing transesterification and acylation reactions. These catalysts facilitate the transformation of esters to corresponding esters through the acylation of alcohols with vinyl acetate at low catalyst loadings and room temperature, demonstrating their versatility in organic synthesis (Grasa, Kissling, & Nolan, 2002).
Metabolism Studies
Imidazole derivatives are also used in studying the metabolism of compounds in liver microsomes across different species, including rats, dogs, and humans. For instance, the metabolism of a GABA(A) receptor partial agonist was investigated to understand the metabolic pathways and the efficiency of biotransformation processes (Shaffer & Langer, 2007).
Anti-Candida Agents
Research on imidazole analogues of fluoxetine has demonstrated potent anti-Candida activity, surpassing traditional antifungal agents like miconazole. These studies highlight the potential of imidazole derivatives as a novel class of antifungal agents, offering a promising avenue for therapeutic development (Silvestri et al., 2004).
Photophysical Properties
Imidazole derivatives are explored for their unique photophysical properties, such as in the design of ESIPT-fluorophores (excited state intramolecular proton transfer). These compounds exhibit distinct fluorescence characteristics, making them suitable for applications in sensing and imaging (Shekhovtsov et al., 2021).
Synthetic Chemistry
The synthesis of imidazole derivatives involves various strategies, including the Ugi-4CR and Passerini-3CR reactions, to create complex molecules with potential biological activities. These synthetic approaches allow for the rapid assembly of diverse compounds, demonstrating the adaptability of imidazole derivatives in drug discovery and development (Madhavachary et al., 2018).
Eigenschaften
IUPAC Name |
1-[(1-fluorocyclopentyl)methyl]-2-propan-2-ylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN2/c1-10(2)11-14-7-8-15(11)9-12(13)5-3-4-6-12/h7-8,10H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEIQJZLFZQPTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2(CCCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-fluorocyclopentyl)methyl]-2-(propan-2-yl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



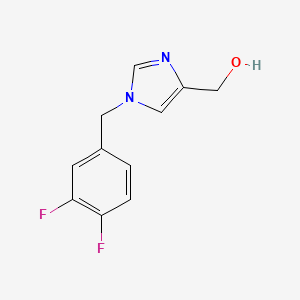
![2-Cyclohexyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1531718.png)
![Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1531719.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B1531720.png)
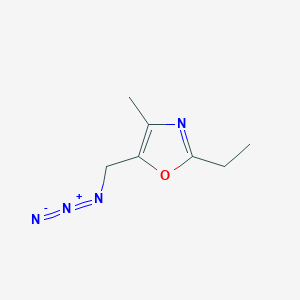

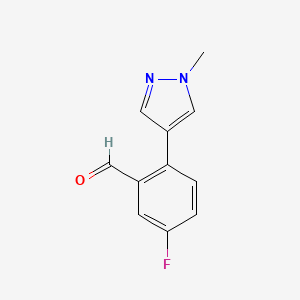

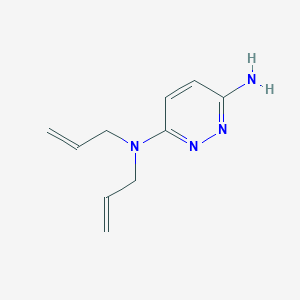
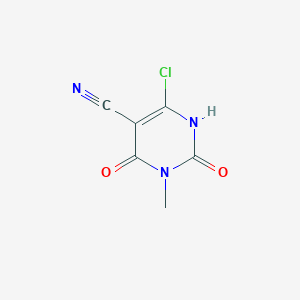
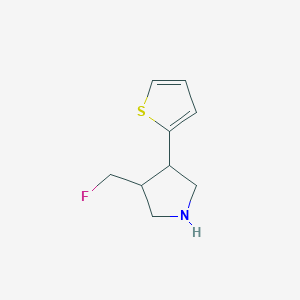
![1-[4-(3-Aminopyrrolidine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B1531735.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B1531736.png)
